(2-(Butyrylthio)ethyl)trimethylammonium bromide
CAS No.: 94088-03-6
Cat. No.: VC17009973
Molecular Formula: C9H20BrNOS
Molecular Weight: 270.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94088-03-6 |
|---|---|
| Molecular Formula | C9H20BrNOS |
| Molecular Weight | 270.23 g/mol |
| IUPAC Name | 2-butanoylsulfanylethyl(trimethyl)azanium;bromide |
| Standard InChI | InChI=1S/C9H20NOS.BrH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | JLFDGMDQNMQCGF-UHFFFAOYSA-M |
| Canonical SMILES | CCCC(=O)SCC[N+](C)(C)C.[Br-] |
Introduction
(2-(Butyrylthio)ethyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C₉H₂₀BrNOS and a molecular weight of 270.23 g/mol . It features a positively charged nitrogen atom bonded to three methyl groups and a butyrylthioethyl group, contributing to its unique chemical properties. This compound is typically used in various chemical and biological applications due to its surfactant properties and ability to interact with biological membranes.
Synthesis
The synthesis of (2-(Butyrylthio)ethyl)trimethylammonium bromide typically involves the reaction of trimethylamine with butyrylthioethyl bromide. This process highlights the versatility of quaternary ammonium compounds in forming a wide range of derivatives with diverse functionalities.
Biological Applications
Quaternary ammonium compounds, including (2-(Butyrylthio)ethyl)trimethylammonium bromide, are known for their antimicrobial properties. They can disrupt microbial membranes, leading to cell lysis, and exhibit activity against a range of bacteria and fungi, making them valuable in disinfectants and antiseptics. Furthermore, their ability to interact with biological membranes suggests potential applications in drug delivery systems.
Research Findings
Research into the interactions of (2-(Butyrylthio)ethyl)trimethylammonium bromide with biological systems has revealed its potential effects on cellular membranes and proteins. Studies have shown that this compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Its interactions with proteins may also affect signal transduction pathways, highlighting its significance in pharmacological research.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with (2-(Butyrylthio)ethyl)trimethylammonium bromide, particularly other quaternary ammonium salts. Here is a comparison of some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyltrimethylammonium bromide | Aromatic benzyl group attached to trimethylammonium | Known for strong antimicrobial properties |
| Cetyltrimethylammonium bromide | Long-chain alkyl group (cetyl) attached | Used extensively in cosmetic formulations |
| Hexadecyltrimethylammonium bromide | Long-chain alkyl group (hexadecyl) attached | Exhibits high surfactant activity |
Each of these compounds exhibits unique properties based on their structural variations, influencing their applications and effectiveness in various contexts.
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